![molecular formula C24H25ClN2O4S B2449230 Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate CAS No. 866846-23-3](/img/structure/B2449230.png)
Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a quinoline ring, a sulfonyl group, and an ester group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the quinoline ring is a fused ring system containing a benzene ring and a pyridine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present in the molecule suggest that it could participate in a variety of chemical reactions. For example, the ester group could undergo hydrolysis or transesterification, while the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar sulfonyl and ester groups could influence its solubility, while the aromatic quinoline ring could contribute to its UV/Vis absorption properties .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. They are commonly used in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound could serve as a key intermediate in the synthesis of various piperazine derivatives, which have applications ranging from neuroprotective agents to antiviral medications.
Hedgehog Signaling Pathway Inhibition
The compound has potential applications in inhibiting the Hedgehog (Hh) signaling pathway. This pathway is crucial for the development of various embryonic tissues and its abnormal activation can lead to cell proliferation and tumor growth . By inhibiting the Smoothened (Smo) receptor, derivatives of this compound could be used to develop treatments for conditions like basal cell carcinoma and medulloblastoma.
Neuroprotection
Derivatives of the compound could be evaluated for neuroprotective properties. Neuroprotection is a significant target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Pyrimidine and its derivatives, which can be synthesized from the compound, have shown potential in neuroprotection and anti-inflammatory activity .
Anti-neuroinflammatory Agents
The compound could be utilized in the design of novel triazole-pyrimidine hybrids with potential neuroprotective and anti-neuroinflammatory properties. These hybrids have shown promise in inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells, which are key factors in neuroinflammation .
Crystal Structure Analysis for Anti-inflammatory Drugs
The crystal structure of derivatives of the compound can provide insights into their anti-inflammatory activity. Understanding the crystal structure is crucial for the rational design of anti-inflammatory drugs, as it helps in identifying the binding interactions within the target sites .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-3-31-24(28)17-10-12-27(13-11-17)23-20-14-16(2)4-9-21(20)26-15-22(23)32(29,30)19-7-5-18(25)6-8-19/h4-9,14-15,17H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUWVWSXMKBHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate |
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